

# An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride

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## Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

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## Abstract

**Allyltriphenylphosphonium chloride** is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and a representative application in olefination reactions are presented. Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through a logical workflow diagram. This document is intended to serve as a core resource for researchers employing this versatile reagent.

## Chemical Identity and Physical Properties

**Allyltriphenylphosphonium chloride** is an organic salt consisting of a positively charged allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1: Chemical Identifiers and Physical Properties of **Allyltriphenylphosphonium Chloride**

Property	Value	Reference
IUPAC Name	triphenyl(prop-2-en-1-yl)phosphanium chloride	[1]
Synonyms	Allyl(triphenyl)phosphonium chloride, 2-Propenyltriphenylphosphonium chloride	[1]
CAS Number	18480-23-4	[1]
Molecular Formula	C <sub>21</sub> H <sub>20</sub> ClP	[1]
Molecular Weight	338.82 g/mol	[1]
Appearance	White to pale cream powder	[2]
Melting Point	227-229 °C	[2]
SMILES	<chem>C=CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]</chem>	[1]
InChIKey	FKMJROWWQOJRJX-UHFFFAOYSA-M	[1]

## Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **Allyltriphenylphosphonium chloride**. The following data have been reported in deuterated chloroform (CDCl<sub>3</sub>).

Table 2: NMR Spectroscopic Data for **Allyltriphenylphosphonium Chloride** in CDCl<sub>3</sub>

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Description	Reference
$^1\text{H}$ NMR	7.83 - 7.61	(m, 15H, Phenyl protons)	<a href="#">[3]</a> <a href="#">[4]</a>
	5.73 - 5.61	(m, 1H, -CH=)	
	5.55 - 5.30	(m, 2H, =CH <sub>2</sub> )	
	4.74	(dd, 2H, -CH <sub>2</sub> -P)	
$^{13}\text{C}$ NMR	135.1	(d, Phenyl C)	<a href="#">[3]</a>
	134.0	(d, Phenyl C)	
	130.4	(d, Phenyl C)	
	126.3	(d, -CH=)	
	123.3	(d, =CH <sub>2</sub> )	
	118.4	(d, Phenyl C, ipso)	
	28.9	(d, -CH <sub>2</sub> -P)	
$^{31}\text{P}$ NMR	21.15	(s)	<a href="#">[3]</a>

Infrared (IR) Spectroscopy: The IR spectrum of **Allyltriphenylphosphonium chloride**, typically recorded as a KBr wafer, displays characteristic absorption bands.[\[1\]](#) Key peaks include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and vinyl groups, and P-C vibrations.

## Molecular Structure and Bonding

While specific single-crystal X-ray diffraction data for **Allyltriphenylphosphonium chloride** is not readily available in the public domain, the molecular structure can be inferred from its constituent parts and data from analogous compounds. The central phosphorus atom is  $\text{sp}^3$  hybridized, leading to a tetrahedral arrangement with the three phenyl rings and the allyl group. The P-C bond lengths are expected to be in the range of 1.79-1.92 Å, based on studies of similar phosphonium salts.[\[5\]](#) The positive charge is formally located on the phosphorus atom and is balanced by the chloride counter-ion.

## Experimental Protocols

### Synthesis of Allyltriphenylphosphonium Chloride

This protocol describes the synthesis via an  $S_N2$  reaction between triphenylphosphine and allyl chloride.<sup>[6][7]</sup>

Materials:

- Triphenylphosphine ( $PPh_3$ )
- Allyl chloride ( $CH_2=CHCH_2Cl$ )
- Anhydrous toluene
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.
- If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
- Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **Allyltriphenylphosphonium chloride**.

## Representative Wittig Reaction using Allyltriphenylphosphonium Chloride

This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide generated from **Allyltriphenylphosphonium chloride**.<sup>[8][9]</sup>

Materials:

- **Allyltriphenylphosphonium chloride**
- A strong base (e.g., n-butyllithium in hexane or sodium hydride)
- Anhydrous tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

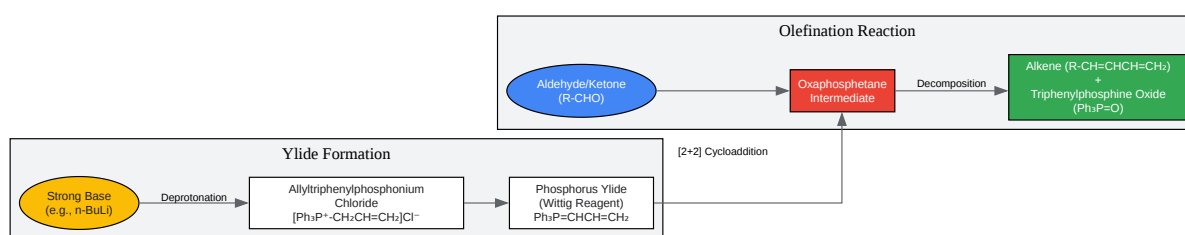
Procedure:

- **Ylide Formation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend **Allyltriphenylphosphonium chloride** (1 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
- **Olefination:** Cool the ylide solution to -78 °C (dry ice/acetone bath).
- Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

## Reaction Mechanism Visualization

The Wittig reaction is a powerful method for alkene synthesis. The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.



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Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

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